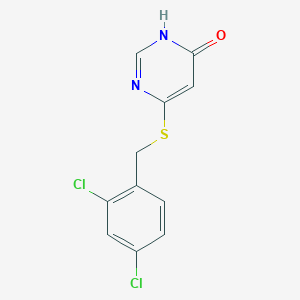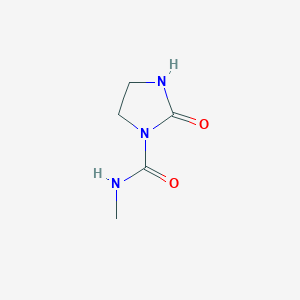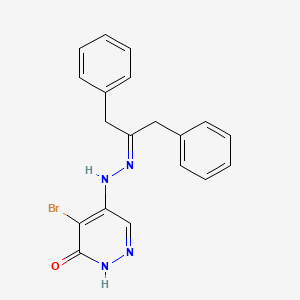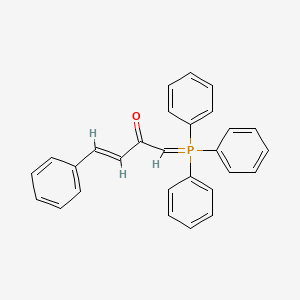
(E)-4-phenyl-1-(triphenyl-lambda5-phosphanylidene)but-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-phenyl-1-(triphenyl-lambda5-phosphanylidene)but-3-en-2-one is an organophosphorus compound characterized by the presence of a phosphanylidene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-phenyl-1-(triphenyl-lambda5-phosphanylidene)but-3-en-2-one typically involves the reaction of a phosphine with an appropriate carbonyl compound under controlled conditions. The reaction may require the use of catalysts or specific solvents to achieve the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, similar compounds are often produced through batch or continuous flow processes. These methods ensure high purity and yield, making them suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-4-phenyl-1-(triphenyl-lambda5-phosphanylidene)but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines or other derivatives.
Substitution: The phenyl or phosphanylidene groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (E)-4-phenyl-1-(triphenyl-lambda5-phosphanylidene)but-3-en-2-one is used as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical transformations, making it valuable for the synthesis of complex molecules.
Biology
Medicine
The compound’s potential medicinal applications may include its use as a precursor for the synthesis of pharmaceuticals or as a ligand in drug development.
Industry
In industry, this compound may be used in the production of advanced materials, such as polymers or catalysts, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (E)-4-phenyl-1-(triphenyl-lambda5-phosphanylidene)but-3-en-2-one involves its interaction with specific molecular targets. The phosphanylidene group can act as a nucleophile or electrophile, depending on the reaction conditions, allowing it to participate in various chemical transformations. The pathways involved may include the formation of intermediate complexes or the activation of specific functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A common organophosphorus compound used in organic synthesis.
Phosphine oxides: Compounds formed by the oxidation of phosphines.
Phosphonium salts: Derivatives of phosphines with various applications in chemistry.
Uniqueness
(E)-4-phenyl-1-(triphenyl-lambda5-phosphanylidene)but-3-en-2-one is unique due to its specific structure, which combines a phosphanylidene group with a phenyl-substituted butenone. This combination imparts distinct chemical properties, making it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C28H23OP |
|---|---|
Poids moléculaire |
406.5 g/mol |
Nom IUPAC |
(E)-4-phenyl-1-(triphenyl-λ5-phosphanylidene)but-3-en-2-one |
InChI |
InChI=1S/C28H23OP/c29-25(22-21-24-13-5-1-6-14-24)23-30(26-15-7-2-8-16-26,27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-23H/b22-21+ |
Clé InChI |
PJQGYSKPYFOBNV-QURGRASLSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/C(=O)C=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)C=CC(=O)C=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5-Dibromo-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12920835.png)
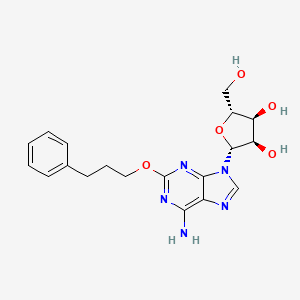
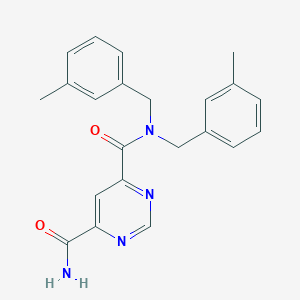

![2-Chloro-3-methyl-4-((1S,3S,5S)-1,3,4-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12920864.png)


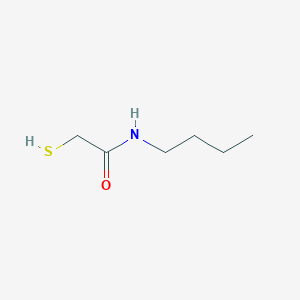
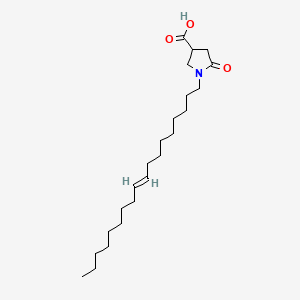
![3-Butylidene-7-methylimidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione](/img/structure/B12920882.png)
